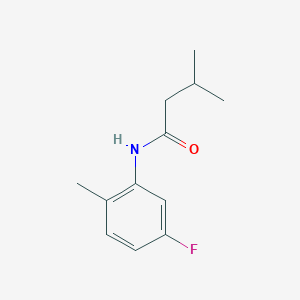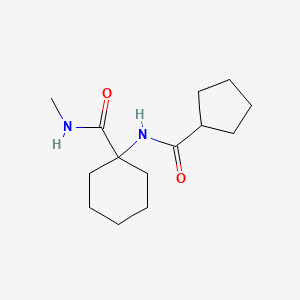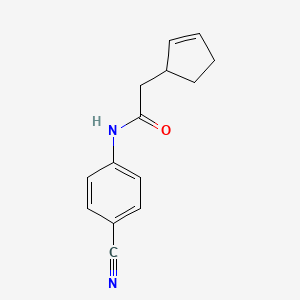
2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopropylacetamide is a novel compound that has gained attention in the scientific community due to its potential application in various fields. This compound is a derivative of isoquinoline and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopropylacetamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins involved in inflammation, cancer, and viral replication. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopropylacetamide has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation and oxidative stress in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells and inhibit viral replication. In addition, it has been studied for its potential neuroprotective effects in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopropylacetamide in lab experiments include its high purity, good yield, and potential application in various fields of scientific research. However, the limitations include the lack of understanding of its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopropylacetamide. These include further studies on its mechanism of action, potential side effects, and pharmacokinetics. In addition, it can be studied for its potential use in combination with other drugs for the treatment of various diseases. Further research can also be conducted on its potential application in other fields such as agriculture and environmental science.
In conclusion, 2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopropylacetamide is a novel compound that has shown promising results in scientific research. It has potential applications in various fields and can be studied further for its potential use in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopropylacetamide involves the reaction of cyclopropylamine with 2-acetylisoquinoline in the presence of acetic anhydride. The reaction takes place under reflux conditions, and the product is obtained after purification by column chromatography. This method has been reported to yield the desired product in good yield and purity.
Applications De Recherche Scientifique
2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopropylacetamide has been studied for its potential application in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11(19)18-9-8-12-4-2-3-5-14(12)15(18)10-16(20)17-13-6-7-13/h2-5,8-9,13,15H,6-7,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUAEAGZODQGGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=CC=CC=C2C1CC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopropylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopropyl-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514112.png)



![1-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B7514155.png)




![N-[1-(furan-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7514180.png)



![N-[2-(dimethylamino)phenyl]morpholine-4-carboxamide](/img/structure/B7514209.png)